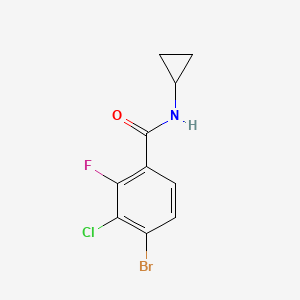

4-Bromo-3-chloro-N-cyclopropyl-2-fluorobenzamide

Description

Contextualization within Halogenated Benzamide (B126) Chemistry

Halogenated benzamides are a well-established class of compounds with a rich history in medicinal chemistry and materials science. dcu.ie The introduction of halogen atoms onto the benzene (B151609) ring of a benzamide can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov This makes halogenation a powerful tool in drug discovery and the development of agrochemicals.

The specific arrangement of a bromo, chloro, and fluoro group on the aromatic ring of 4-Bromo-3-chloro-N-cyclopropyl-2-fluorobenzamide makes it a complex halogenated benzamide. The interplay of the electronic and steric effects of these different halogens can lead to unique chemical reactivity and biological activity profiles that are not simply an aggregate of the individual components. Research into such polyhalogenated systems is crucial for understanding the subtle effects of halogen substitution patterns on molecular properties.

Structural Features and their Academic Implications

The academic interest in this compound is largely due to its distinct structural motifs. The ortho-fluorine substitution is of particular note, as fluorine's high electronegativity and small size can lead to significant conformational effects and the potential for intramolecular hydrogen bonding, which can influence the molecule's shape and interaction with its environment.

The N-cyclopropyl group is another key feature. The strained three-membered ring of the cyclopropyl (B3062369) group can impart a degree of conformational rigidity to the amide bond and can also participate in unique electronic interactions. In medicinal chemistry, the incorporation of a cyclopropyl group is a common strategy to improve metabolic stability and binding affinity. The study of N-cyclopropyl benzamides is an active area of research, with investigations into their synthesis and conformational behavior.

Below is an interactive data table summarizing the key structural and chemical identifiers for this compound and a related compound.

| Property | This compound | 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide |

| Molecular Formula | C10H8BrClFNO | C11H9BrF3NO |

| Molecular Weight | 292.53 g/mol cymitquimica.com | 308.09 g/mol appchemical.com |

| IUPAC Name | This compound | 4-bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide |

| SMILES | C1CC1NC(=O)C2=C(F)C(=C(C=C2)Br)Cl | C1CC1NC(=O)C2=CC(=C(C=C2)Br)C(F)(F)F appchemical.com |

| InChIKey | HGNBGPZHOQQZEK-UHFFFAOYSA-N cymitquimica.com | Not Available |

Rationale for Investigating this compound

The rationale for investigating a complex molecule like this compound stems from several key areas of chemical science. Primarily, it serves as a model compound for exploring the synthesis and properties of highly substituted aromatic systems. The development of synthetic methodologies that allow for the precise and efficient introduction of multiple, different substituents onto an aromatic ring is a fundamental challenge in organic chemistry.

Furthermore, the potential for this compound to exhibit interesting biological activity is a significant driver for its study. The benzamide functional group is a common feature in many pharmaceuticals, and the specific combination of halogens and the cyclopropyl moiety in this molecule could lead to novel interactions with biological targets. While no specific biological activity data for this compound is publicly available, the broader class of halogenated benzamides has shown promise in various therapeutic areas.

Overview of Relevant Research Domains for Complex Halogenated Benzamides

The study of complex halogenated benzamides such as this compound is relevant to several research domains:

Medicinal Chemistry: The design and synthesis of novel bioactive molecules is a primary focus. Halogenated benzamides are explored as potential anticancer, anti-inflammatory, and antimicrobial agents. nih.govresearchgate.net

Agrochemical Research: Similar to medicinal chemistry, the search for new herbicides, insecticides, and fungicides often involves the exploration of halogenated aromatic compounds.

Materials Science: The properties of benzamides can be tuned by substitution, leading to applications in polymers and other advanced materials. For instance, the high strength of Kevlar is due to the amide linkages between aromatic rings. dcu.ie

Supramolecular Chemistry: The study of intermolecular interactions, such as hydrogen and halogen bonding, is crucial for understanding the self-assembly of molecules in the solid state. The multiple halogen atoms in the target compound make it an interesting candidate for studies in this area.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chloro-N-cyclopropyl-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClFNO/c11-7-4-3-6(9(13)8(7)12)10(15)14-5-1-2-5/h3-5H,1-2H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNBGPZHOQQZEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C(=C(C=C2)Br)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 4-Bromo-3-chloro-N-cyclopropyl-2-fluorobenzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic plan.

Key Disconnections and Precursor Identification

The most logical and common disconnection point in the retrosynthesis of an amide is the amide bond itself (C-N bond). This bond is reliably formed in the forward synthesis through various coupling reactions.

Primary Disconnection: Breaking the amide bond of the target molecule reveals two key precursors:

4-bromo-3-chloro-2-fluorobenzoic acid : The carboxylic acid component that contains the substituted aromatic ring. nih.gov

Cyclopropylamine : A readily available amine. acs.org

Secondary Disconnections: The polysubstituted benzoic acid can be further simplified by sequentially removing the halogen substituents. This involves disconnecting the C-Br and C-Cl bonds, leading back to a simpler, more common starting material. A plausible precursor from these disconnections is 2-fluorobenzoic acid , which can be halogenated in subsequent steps. guidechem.comumn.edu

The following table summarizes the identified precursors through retrosynthetic analysis.

| Disconnection Stage | Bond Disconnected | Resulting Precursors |

| Primary | Amide (Carbonyl-Nitrogen) | 4-bromo-3-chloro-2-fluorobenzoic acid and Cyclopropylamine |

| Secondary | Carbon-Bromine | 3-chloro-2-fluorobenzoic acid |

| Tertiary | Carbon-Chlorine | 2-fluorobenzoic acid |

Strategic Use of Halogen and Fluorine Substituents

The halogen and fluorine substituents are not merely structural components; they play a crucial role in directing the synthesis. Their electronic properties—inductive effects (-I) and resonance effects (+M)—influence the reactivity and regioselectivity of electrophilic aromatic substitution reactions. wikipedia.org

Fluorine (F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. However, it also has lone pairs of electrons that can be donated into the ring via resonance (+M effect). libretexts.org While the inductive effect generally slows the reaction, the resonance effect directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.com In the case of fluorine, the directing effect is strongly biased towards the para position. wikipedia.orgijrar.org

Chlorine (Cl) and Bromine (Br): Like fluorine, these halogens are also deactivating due to their inductive effects but act as ortho, para-directors because of their ability to donate electron density through resonance. chemistrytalk.org

The interplay between these directing effects is critical when planning the sequence of halogenation steps in the forward synthesis to achieve the desired 1,2,3,4-substitution pattern.

Development and Optimization of Synthetic Pathways

Based on the retrosynthetic analysis, a forward synthesis can be devised. This typically involves a multi-step process requiring careful optimization of reaction conditions.

Multistep Synthesis Approaches

A plausible synthetic route starts with a commercially available precursor, such as 2-fluorobenzoic acid, and proceeds through sequential, regioselective halogenation steps, followed by the final amide bond formation. The precise order of chlorination and bromination is critical and is dictated by the directing effects of the substituents present at each stage.

One potential synthetic pathway is outlined below:

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 2-Fluorobenzoic acid | Cl₂, Lewis acid (e.g., FeCl₃) or NCS | 3-Chloro-2-fluorobenzoic acid |

| 2 | 3-Chloro-2-fluorobenzoic acid | Br₂, Lewis acid (e.g., FeBr₃) or NBS | 4-Bromo-3-chloro-2-fluorobenzoic acid |

| 3 | 4-Bromo-3-chloro-2-fluorobenzoic acid | 1. SOCl₂ or (COCl)₂2. Cyclopropylamine, base | This compound |

NCS: N-Chlorosuccinimide; NBS: N-Bromosuccinimide

Amide Bond Formation Techniques and Innovations

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis but does not occur spontaneously under mild conditions. luxembourg-bio.com The reaction requires the "activation" of the carboxylic acid to convert the hydroxyl group into a better leaving group.

Classical Methods: A common approach is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with the amine to form the amide. core.ac.uk

Modern Coupling Agents: To avoid the harsh conditions of acyl chloride formation, a wide array of coupling reagents has been developed. These reagents facilitate amide bond formation in a single step under mild conditions.

| Coupling Agent Class | Examples | Description |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Often used with additives like HOBt to improve efficiency. luxembourg-bio.com |

| Uronium/Aminium Salts | HATU, HBTU | These reagents form active esters that readily react with amines. They are known for high efficiency and fast reaction times. |

| Phosphonium Salts | PyBOP, BOP | Similar to uronium salts, they activate the carboxylic acid to facilitate the reaction with the amine. |

The choice of coupling agent and reaction conditions (solvent, temperature, base) is crucial for optimizing the yield and purity of the final product, especially when working with complex, multi-functionalized molecules.

Regioselective Halogenation and Fluorination Protocols

Achieving the specific 3-chloro-4-bromo substitution pattern on a 2-fluorobenzamide framework is the most challenging aspect of the synthesis. The regioselectivity is governed by the directing effects of the substituents already on the ring.

Starting with 2-fluorobenzoic acid, the fluorine atom is an ortho, para-director, and the carboxylic acid group is a meta-director.

The position para to the fluorine is C5.

The position ortho to the fluorine is C3.

The position meta to the carboxylic acid is C3 and C5.

Both groups direct towards the same positions (C3 and C5), making selective halogenation challenging. However, the fluorine's directing effect is generally stronger. Electrophilic chlorination would likely occur at the C5 position due to less steric hindrance. To achieve the desired 3-chloro-4-bromo pattern, more advanced and specific protocols are often necessary.

Modern synthetic chemistry employs transition-metal-catalyzed C-H activation/halogenation, which can offer superior regiocontrol. In this approach, a directing group on the molecule coordinates to a metal catalyst (e.g., palladium), which then delivers the halogen to a specific, often ortho, position. While the carboxylic acid or the final amide group can serve as such a directing group, the specific conditions must be carefully optimized to favor the desired isomer.

Novel Catalyst Systems and Reaction Conditions for Synthesis

The formation of the amide bond in this compound is the cornerstone of its synthesis. While traditional methods rely on stoichiometric coupling reagents, which generate significant waste, modern approaches focus on catalytic direct amidation. catalyticamidation.info These methods offer improved efficiency and sustainability.

Boron-based catalysts, such as boric acid and various boronic acids, have emerged as effective promoters for the direct condensation of carboxylic acids and amines. mdpi.com These reactions often proceed under milder conditions than uncatalyzed thermal methods, which typically require temperatures above 160 °C. mdpi.com Mechanistic studies suggest that the activation of the carboxylic acid may involve the concerted action of multiple boron atoms through bridged B-X-B units. catalyticamidation.info

Transition metals also play a crucial role in modern amidation catalysis. Group (IV) metals, particularly zirconium compounds like Cp₂ZrCl₂ and ZrCl₄, are effective catalysts for a wide range of substrates. ucl.ac.uk Palladium-catalyzed reactions, though more commonly associated with cross-coupling, have also been developed for amide bond formation. These catalytic systems are often tolerant of the various functional groups present on complex molecules, making them suitable for the synthesis of highly substituted benzamides like the title compound. ucl.ac.ukresearchgate.net

| Catalyst Class | Example Catalyst | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Boron-Based | Boric Acid, Arylboronic Acids | Toluene, reflux with water removal. ucl.ac.uk | Low cost, low toxicity, suitable for large scale. ucl.ac.uk | May have limited activity with challenging substrates like anilines. ucl.ac.uk |

| Group (IV) Metals | ZrCl₄, Ti(OⁱPr)₄ | Moderate temperatures, no water scavenging needed. researchgate.net | High efficiency, operational convenience. researchgate.net | Substrate scope with heterocyclic amines may be limited. ucl.ac.uk |

| Organocatalysts | DMAPO (as co-catalyst) | Microwave-assisted. mdpi.com | Metal-free conditions. | Often used in conjunction with other catalysts. mdpi.com |

Derivatization Strategies and Analog Generation

The halogen substituents on the benzene (B151609) ring of this compound serve as versatile handles for further molecular elaboration. The reactivity of these substituents is influenced by their position and electronic effects. libretexts.orgmsu.edu

Bromine: The C4-bromo substituent is a prime candidate for palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling can introduce a wide variety of aryl or heteroaryl groups. Sonogashira coupling can be used to install alkynes, and Buchwald-Hartwig amination can form new C-N bonds.

Fluorine: The C2-fluoro substituent is activated towards nucleophilic aromatic substitution (SₙAr) by the ortho-amide group. This allows for its displacement by various nucleophiles, such as alkoxides or amines, to generate diverse analogs.

Chlorine: The C3-chloro substituent is generally less reactive in both cross-coupling and SₙAr reactions compared to the bromine and fluorine atoms, respectively. However, under specific catalytic conditions, it can also be functionalized.

The electronic nature of substituents profoundly impacts the reactivity of the aromatic ring. Electron-donating groups activate the ring towards electrophilic substitution, whereas electron-withdrawing groups deactivate it. libretexts.orgvedantu.com

Creating analogs with different N-substituents can be achieved by two main routes. The most direct approach is to employ a variety of primary amines in the initial catalytic amidation reaction with the 4-bromo-3-chloro-2-fluorobenzoic acid precursor. nanobioletters.com

A more complex, yet viable, strategy involves the post-synthetic modification of the N-cyclopropyl group. N-dealkylation of amides is a challenging but known transformation. researchgate.net Chemical methods, such as the von Braun reaction using cyanogen bromide, have historically been used for the N-dealkylation of tertiary amines and can be adapted for certain amides. mdpi.com More recent developments include light-induced N-dealkylation methods. researchgate.net Successful dealkylation would yield the primary amide, 4-bromo-3-chloro-2-fluorobenzamide, which could then be re-alkylated or arylated to introduce a wide array of new N-substituents.

Further diversification can be achieved by chemically transforming the existing functional groups. The amide carbonyl itself can be reduced to a methylene group (CH₂) using strong reducing agents like lithium aluminum hydride, converting the benzamide into a secondary amine, N-((4-bromo-3-chloro-2-fluorophenyl)methyl)cyclopropanamine. This transformation fundamentally alters the electronic and structural properties of the molecule's core.

Additionally, the halogen substituents can be converted into other functionalities. For example, the C4-bromo group can be transformed into a nitrile (CN) via palladium-catalyzed cyanation, or into a carboxylic acid via lithium-halogen exchange followed by quenching with CO₂. These interconversions provide access to analogs with different physicochemical properties.

Reaction Mechanism Elucidation for Key Synthetic Steps

Understanding the reaction mechanisms for the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and predicting outcomes.

The key synthetic step, catalytic amidation, proceeds through distinct pathways depending on the catalyst used. For boron-based catalysts, the mechanism is thought to involve the formation of an acyloxyboronate intermediate from the reaction of the carboxylic acid and the boronic acid catalyst. This intermediate is more electrophilic than the parent carboxylic acid and is readily attacked by the amine. An alternative, lower-energy pathway calculated via DFT involves the activation of the carboxylic acid by a bridged B-X-B dimeric species. catalyticamidation.info

For palladium-catalyzed C-C bond cleavage reactions involving N-cyclopropyl acylhydrazones, DFT calculations suggest a mechanism involving β-carbon elimination from a stable 6-membered chelate palladium complex. rsc.org While a different substrate class, this study provides insight into how palladium interacts with cyclopropyl (B3062369) groups attached to amide-like structures. Similarly, palladium-catalyzed C-H activation reactions on cyclopropanes are believed to proceed through the formation of a palladacycle intermediate, followed by reductive elimination to form the functionalized product. rsc.orgnih.gov Elucidating the precise mechanisms for transformations on the this compound scaffold would likely involve detailed kinetic studies, intermediate trapping, and computational modeling.

Molecular Structure Function Relationships and Theoretical Investigations

Structure-Activity Relationship (SAR) Studies of 4-Bromo-3-chloro-N-cyclopropyl-2-fluorobenzamide Analogs

Influence of Halogen Substituent Identity and Position on Activity

The presence and arrangement of multiple halogen atoms on the benzamide (B126) ring are pivotal for biological activity. The specific 2-fluoro, 3-chloro, and 4-bromo substitution pattern in the title compound suggests a synergistic effect on its potency.

Generally, halogen substituents influence a molecule's lipophilicity, electronic properties, and metabolic stability. In the context of benzamide insecticides, these properties are critical for transport to the target site and for binding affinity. nih.gov

2-Fluoro Substituent: The fluorine atom at the ortho position can significantly influence the conformation of the benzamide through intramolecular hydrogen bonding with the amide proton. This can lock the molecule into a specific, biologically active conformation. Furthermore, fluorine's high electronegativity can modulate the electronic environment of the aromatic ring.

3-Chloro and 4-Bromo Substituents: The chloro and bromo groups at the meta and para positions, respectively, are electron-withdrawing and increase the lipophilicity of the molecule. This can enhance its ability to cross biological membranes. The specific combination and positioning of these halogens are often optimized to maximize interaction with the target protein, such as the ryanodine (B192298) receptor. repec.orgnih.gov Structure-activity relationship studies on related benzamides have shown that the nature and position of these halogen atoms can dramatically impact insecticidal activity.

A hypothetical SAR table based on common findings in related benzamide series is presented below:

| R1 (ortho) | R2 (meta) | R3 (para) | Relative Activity | Rationale |

| F | Cl | Br | High | Optimal combination of conformational constraint (F) and lipophilic/electronic properties (Cl, Br) for target binding. |

| H | Cl | Br | Moderate | Loss of conformational locking from the 2-fluoro group may reduce binding affinity. |

| F | H | Br | Moderate-Low | The absence of the 3-chloro substituent may alter electronic distribution and reduce potency. |

| F | Cl | H | Moderate-Low | The para-bromo group is often crucial for strong hydrophobic interactions within the binding pocket. |

Impact of the Cyclopropyl (B3062369) Group on Conformational Space and Interactions

The N-cyclopropyl group is a key feature in many biologically active molecules, imparting a unique set of properties.

Conformational Rigidity: The cyclopropyl ring is conformationally restricted compared to more flexible alkyl chains. This rigidity can pre-organize the molecule into a conformation that is favorable for binding to its target, reducing the entropic penalty upon binding.

Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to a longer biological half-life.

Unique Electronic Properties: The C-C bonds of a cyclopropane (B1198618) ring have a higher p-character than typical alkanes, which can influence its interactions with the binding site. NMR studies on N-cyclopropyl amides have revealed unexpected conformational behaviors, such as a preference for an ortho conformation around the N-cPr bond, which is distinct from other secondary acetamides. mdpi.com

Role of the Benzamide Core Modifications in Modulating Interactions

The benzamide core itself, consisting of the phenyl ring and the amide linkage, is the central scaffold upon which the activity is built. Modifications to this core can have profound effects on the molecule's properties.

Amide Bond: The amide bond is a critical hydrogen bonding motif, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions are often essential for anchoring the ligand within the active site of a protein. Bioisosteric replacement of the amide bond is a common strategy in drug design to improve metabolic stability and other pharmacokinetic properties.

Aromatic Ring: The phenyl ring serves as a scaffold for the halogen substituents and is involved in hydrophobic and π-stacking interactions with aromatic residues in the binding pocket of the target protein. The electronic nature of the ring, modulated by the halogen substituents, is crucial for these interactions.

Computational Chemistry and Molecular Modeling Applications

Computational methods provide invaluable insights into the molecular properties and interactions of this compound at an atomic level, complementing experimental SAR studies.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can elucidate several key properties. researchgate.net

Molecular Geometry: DFT can predict the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles. This is particularly important for understanding the conformational constraints imposed by the 2-fluoro and N-cyclopropyl groups.

Electronic Properties: Calculation of the molecular electrostatic potential (MEP) surface can identify electron-rich and electron-poor regions of the molecule, predicting sites for non-covalent interactions such as hydrogen bonding and halogen bonding. The distribution of atomic charges can further quantify these electronic effects.

Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors such as the HOMO-LUMO energy gap, ionization potential, and electron affinity. These parameters provide insights into the molecule's kinetic stability and susceptibility to chemical reactions. A smaller HOMO-LUMO gap generally indicates higher reactivity.

A table summarizing hypothetical DFT-calculated properties for this compound is shown below:

| Property | Predicted Value | Significance |

| Dipole Moment | ~3-4 Debye | Indicates a polar molecule capable of dipole-dipole interactions. |

| HOMO Energy | ~ -7.0 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | ~ -1.5 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 5.5 eV | Suggests relatively high kinetic stability. |

Molecular Dynamics Simulations to Explore Ligand-Target Interactions and Conformational Landscapes

Molecular dynamics (MD) simulations provide a dynamic view of how this compound interacts with its biological target, such as the ryanodine receptor, over time. nih.govnih.gov

Binding Mode Analysis: MD simulations can be used to model the binding of the ligand to the protein's active site, revealing the key amino acid residues involved in the interaction. This can help to rationalize the observed SAR data. For instance, simulations could show how the bromo, chloro, and fluoro atoms form specific halogen bonds or hydrophobic contacts within the binding pocket.

Conformational Flexibility: These simulations can explore the conformational landscape of both the ligand and the protein upon binding. This can reveal whether the ligand induces a conformational change in the protein, a common mechanism for ion channel modulators like those targeting ryanodine receptors.

Binding Free Energy Calculations: Advanced MD techniques can be used to estimate the binding free energy of the ligand to its target. This allows for a quantitative comparison of the binding affinities of different analogs, aiding in the rational design of more potent compounds.

The insights gained from MD simulations are crucial for understanding the molecular basis of action of this compound and for the future design of improved analogs with enhanced activity and selectivity.

Molecular Docking and Scoring to Predict Binding Modes with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as this compound, to a potential biological target, typically a protein or enzyme. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the target and then using a scoring function to estimate the binding energy for each pose.

Despite the utility of this technique, a thorough search of scientific databases reveals a notable absence of specific molecular docking studies for this compound. Research in this area often focuses on compounds with known biological activity or those belonging to a series with established therapeutic potential. The lack of such data for this particular benzamide derivative means that its potential biological targets and the specific amino acid interactions that would govern its binding remain purely speculative.

In a hypothetical docking study, researchers would typically identify a potential target protein based on the activity of structurally similar compounds. The crystal structure of this target would be obtained from a repository like the Protein Data Bank. The 3D structure of this compound would then be generated and optimized. Docking software would then be used to fit the ligand into the active site of the protein. The results would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. The scoring function would provide a numerical value, often expressed in kcal/mol, to rank the predicted binding affinity.

Table 1: Hypothetical Molecular Docking Data for this compound

| Potential Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

| Target X | -8.5 | Tyr123, Phe234 | Pi-Pi Stacking |

| Target X | -8.5 | Asp122 | Hydrogen Bond |

| Target Y | -7.2 | Leu56, Val89 | Hydrophobic Interaction |

| Target Z | -6.8 | Ser78 | Hydrogen Bond |

This table is for illustrative purposes only, as no specific docking studies for this compound have been found in the public domain.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.

Similar to the situation with molecular docking, there is no published QSAR research specifically featuring this compound. QSAR studies require a dataset of structurally related compounds with experimentally determined biological activities. The absence of such a dataset for derivatives of this particular benzamide precludes the development of a predictive QSAR model.

A typical QSAR study would involve the following steps:

Data Collection: A series of benzamide analogues would be synthesized, and their biological activity against a specific target would be measured.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

Table 2: Hypothetical QSAR Descriptors for this compound

| Descriptor | Calculated Value (Hypothetical) | Contribution to Activity (Hypothetical) |

| LogP (Hydrophobicity) | 4.2 | Positive |

| Molecular Weight | 292.53 | Negative |

| Dipole Moment | 3.5 D | Positive |

| Number of Hydrogen Bond Donors | 1 | Neutral |

| Number of Hydrogen Bond Acceptors | 2 | Positive |

This table is for illustrative purposes only and is not based on actual experimental or computational data for this compound.

In Vitro Biological Activity and Mechanistic Elucidation

Evaluation of Biological Activity in Cellular and Biochemical Assays (Strictly in vitro)

Comprehensive searches of scientific literature and databases have yielded no published studies evaluating the in vitro biological activity of 4-Bromo-3-chloro-N-cyclopropyl-2-fluorobenzamide. The following subsections, which are based on the requested outline, remain unpopulated due to the absence of specific experimental data for this compound.

Enzyme Inhibition/Activation Profiling (e.g., h-NTPDases, AChE, BACE1, PARP-1)

There is no available data from in vitro assays detailing the inhibitory or activating effects of this compound on enzymes such as human nucleotide-degrading enzymes (h-NTPDases), acetylcholinesterase (AChE), beta-secretase 1 (BACE1), or poly (ADP-ribose) polymerase-1 (PARP-1).

Receptor Binding and Allosteric Modulation Studies

No studies concerning the receptor binding affinity or allosteric modulatory effects of this compound have been found in the reviewed literature.

In Vitro Antimicrobial and Antifungal Efficacy

There are no published reports on the in vitro efficacy of this compound against bacterial or fungal strains. Consequently, data such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values are not available.

Investigation of Molecular Mechanisms of Action

Consistent with the lack of biological activity data, there is no information available regarding the molecular mechanism of action for this compound.

Identification and Validation of Specific Molecular Targets

No specific molecular targets for this compound have been identified or validated in the scientific literature.

Elucidation of Ligand-Target Binding Interactions at the Atomic Level

A thorough search of scientific databases and literature yields no studies that have investigated the ligand-target binding interactions of this compound at an atomic level. Research employing techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling to elucidate the binding mode of this specific compound to any biological target has not been reported in the public domain.

Mapping Downstream Biochemical Pathways Affected by Compound Exposure

Consistent with the lack of data on its direct molecular targets, there is no available research on the downstream biochemical pathways that may be modulated by exposure to this compound. Studies identifying and characterizing changes in cellular signaling cascades, gene expression profiles, or metabolic pathways resulting from treatment with this compound are currently absent from the scientific literature.

Applications As a Research Tool and Chemical Scaffold

Utilization as a Chemical Probe for Biological Systems

Currently, there is no available scientific literature that describes the use of 4-Bromo-3-chloro-N-cyclopropyl-2-fluorobenzamide as a chemical probe for the investigation of biological systems.

Role in the Discovery of Novel Bioactive Scaffolds for Chemical Biology

No published research specifically identifies this compound as a foundational scaffold in the discovery of novel bioactive molecules for chemical biology applications.

Contribution to Structure-Based Design Principles in Chemical Synthesis

There is no documented evidence in peer-reviewed literature of this compound being utilized to contribute to structure-based design principles in the field of chemical synthesis.

Potential in Agrochemical Research as a Lead Structure (e.g., fungicides, insecticides)

The primary documented application for this compound is in agrochemical research, specifically as a lead structure for the development of novel fungicides. A patent filed by Corteva Agriscience LLC describes a series of benzamide (B126) compounds, including this compound, that exhibit fungicidal properties.

These compounds are designed to act as succinate (B1194679) dehydrogenase (SDH) inhibitors. The SDH enzyme is a critical component of the mitochondrial electron transport chain in fungi, and its inhibition disrupts the pathogen's ability to produce energy, leading to its death.

The patent discloses the results of testing this compound (referred to as compound 46 in the document) against a variety of significant plant pathogens. The compound demonstrated notable efficacy in controlling several fungal diseases. For instance, at a concentration of 100 parts per million (ppm), it provided significant control of diseases such as leaf blotch of wheat, caused by Zymoseptoria tritici, and gray mold on tomato, caused by Botrytis cinerea.

The fungicidal efficacy of the compound against various pathogens is detailed in the table below, showcasing its potential as a broad-spectrum fungicide.

| Pathogen Species | Common Disease Name | Host Plant | Efficacy (% Control) at 100 ppm |

|---|---|---|---|

| Zymoseptoria tritici | Leaf Blotch | Wheat | 99% |

| Puccinia triticina | Brown Rust | Wheat | 99% |

| Phaeosphaeria nodorum | Glume Blotch | Wheat | 99% |

| Pyrenophora teres | Net Blotch | Barley | 99% |

| Botrytis cinerea | Gray Mold | Tomato | 90% |

This data underscores the potential of this compound as a valuable lead structure in the development of new agrochemical products to protect crops from fungal diseases.

Advanced Methodologies in Characterization and Analysis for Research

High-Resolution Spectroscopic Techniques for Derivative Characterization (e.g., advanced NMR, HRMS, IR)

High-resolution spectroscopic methods are indispensable for the structural elucidation of new chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy provide complementary information that, when combined, allows for an unambiguous confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D experiments like COSY, HSQC, and HMBC, would be employed to assign all proton (¹H) and carbon (¹³C) signals in the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amide proton, and the cyclopropyl (B3062369) protons. The aromatic region would display two coupled signals, likely doublets or doublet of doublets, influenced by the fluorine, chlorine, and bromine substituents. The amide proton would appear as a broad singlet or a doublet if coupled to the cyclopropyl methine proton. The cyclopropyl group would exhibit a more complex set of multiplets in the upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the amide group.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a critical tool, showing a singlet for the single fluorine on the aromatic ring, with potential coupling to adjacent protons.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule with high precision, which in turn allows for the calculation of its elemental formula. For 4-Bromo-3-chloro-N-cyclopropyl-2-fluorobenzamide (C₁₀H₈BrClFNO), the theoretical exact mass can be calculated, and the characteristic isotopic pattern of bromine and chlorine would serve as a definitive confirmation of its presence.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, C-N stretching, C-X (halogen) stretches, and vibrations associated with the aromatic ring.

| Technique | Expected Observations for this compound |

|---|---|

| ¹H NMR | Signals for aromatic, amide (NH), and cyclopropyl protons with characteristic chemical shifts and splitting patterns. |

| ¹³C NMR | Resonances for aromatic, carbonyl, and cyclopropyl carbons. |

| HRMS | Precise mass measurement confirming the elemental formula C₁₀H₈BrClFNO, with a distinct isotopic pattern due to Br and Cl. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), and C-Halogen bonds. |

X-ray Crystallography for Solid-State Structure Determination and Co-crystal Analysis with Targets

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unequivocal proof of its structure.

This technique would yield precise information on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the solid-state conformation, including the relative orientation of the substituted phenyl ring and the N-cyclopropyl amide group. Analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, as well as halogen bonding and π-π stacking, which govern the supramolecular architecture.

In the context of drug discovery, co-crystallization of this compound with a biological target (e.g., an enzyme) followed by X-ray analysis could reveal the specific binding mode and key interactions within the active site, providing critical insights for structure-based drug design.

| Parameter | Information Provided by X-ray Crystallography |

|---|---|

| Molecular Structure | Unambiguous confirmation of atomic connectivity. |

| Bond Lengths and Angles | Precise geometric parameters of the molecule. |

| Conformation | The three-dimensional shape of the molecule in the solid state. |

| Crystal Packing | Analysis of intermolecular forces like hydrogen bonding and halogen bonding. |

| Co-crystal Analysis | Reveals binding interactions with a biological target. |

Advanced Chromatographic and Electrophoretic Methods for Purity Assessment and Reaction Monitoring

The purity of a research compound is paramount for the reliability of experimental results. Advanced chromatographic techniques are routinely used for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would likely be developed using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid. The purity would be determined by integrating the peak area of the main compound and any impurities, typically with detection by UV spectroscopy at a wavelength where the aromatic system absorbs strongly.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, Gas Chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), could also be employed for purity analysis.

These chromatographic methods are also invaluable for reaction monitoring. By taking small aliquots from a reaction mixture over time and analyzing them, chemists can track the consumption of starting materials and the formation of the desired product, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading.

| Method | Application in Analysis |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Primary method for purity assessment, providing quantitative results on the percentage of the main component and impurities. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Alternative for purity analysis if the compound is volatile, providing mass information for impurity identification. |

| Thin-Layer Chromatography (TLC) | Rapid, qualitative method for monitoring the progress of a chemical reaction. |

Future Research Directions and Emerging Avenues

Exploration of Asymmetric Synthesis and Chiral Resolution of Stereoisomers

The molecular structure of 4-Bromo-3-chloro-N-cyclopropyl-2-fluorobenzamide does not inherently contain a stereocenter. Therefore, the exploration of asymmetric synthesis or chiral resolution would only become relevant if the compound were to be used as a scaffold or intermediate for the synthesis of new chemical entities that do possess chiral centers. In such a hypothetical scenario, researchers could employ various strategies. For instance, the introduction of a chiral substituent to the cyclopropyl (B3062369) ring or the benzamide (B126) core would necessitate the development of stereoselective synthetic routes.

Methodologies for the asymmetric synthesis of molecules containing cyclopropane (B1198618) rings are established, often involving catalytic cyclopropanation with chiral catalysts or the use of chiral auxiliaries to direct stereochemistry. rsc.org However, no such specific applications to this compound or its derivatives have been documented.

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization

For a compound like this compound, AI and ML could be hypothetically employed to:

Generate novel analogs by modifying its core structure to explore structure-activity relationships (SAR).

Predict biological activities and potential off-target effects of virtual derivatives.

Optimize physicochemical properties for better drug-likeness.

Development of Green Chemistry Approaches for Sustainable Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign, economically viable, and sustainable. For a halogenated compound such as this compound, future research could focus on developing more sustainable synthetic routes. This could involve:

Atom Economy: Designing syntheses that maximize the incorporation of all starting materials into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents.

Catalysis: Employing catalytic reagents over stoichiometric ones to reduce waste and improve efficiency.

Energy Efficiency: Developing processes that can be conducted at ambient temperature and pressure.

At present, detailed synthetic procedures for this compound are not widely published, and no studies have specifically addressed the development of green chemistry approaches for its synthesis.

Investigating Multi-Target Activity and Polypharmacology

Polypharmacology is the concept that a single drug molecule can interact with multiple biological targets, which can lead to enhanced therapeutic effects or a broader spectrum of activity. The investigation into the multi-target activity of this compound would require extensive biological screening against a wide array of enzymes, receptors, and ion channels.

Such a research avenue is entirely speculative at this point, as there are no published reports on the biological activity or pharmacological profile of this specific compound. The initial step would be to perform broad-based screening to identify any primary biological targets before exploring potential multi-target interactions.

Application in Chemical Genetics and Phenotypic Screening Initiatives

Chemical genetics utilizes small molecules to perturb protein function and elucidate biological pathways, similar to how genetic mutations are used in classical genetics. Phenotypic screening involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired phenotypic change, without a priori knowledge of the biological target.

This compound could potentially be included in compound libraries for large-scale phenotypic screening campaigns. However, its utility as a chemical probe would depend on the discovery of a specific and potent biological activity. To date, no such activity has been reported, and there is no indication that it has been used in chemical genetics or phenotypic screening initiatives.

Q & A

Q. Key Considerations :

- Halogen reactivity: Bromine and chlorine may require protecting groups during coupling to avoid side reactions.

- Fluorine’s electron-withdrawing effect can influence reaction rates; monitor via TLC or LC-MS .

Basic: How can spectroscopic methods (NMR, IR, MS) be optimized to characterize this compound?

Methodological Answer:

- ¹H NMR : Use deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) as solvents. Expect deshielded aromatic protons due to electron-withdrawing halogens. The cyclopropyl group’s protons appear as a multiplet (~δ 0.5–1.5 ppm).

- ¹⁹F NMR : Identify the fluorine environment; chemical shifts are sensitive to substituent positions (e.g., ortho vs. para effects).

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and absence of -COOH (absence of broad ~2500–3300 cm⁻¹).

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ and isotopic patterns from bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.